Enhanced Lipophilicity (XLogP3) of the 4-Propyl Substituent Relative to 4-Methyl 1,2,3-Thiadiazole-5-Carboxamide Analogs
The 4-propyl substituent on the thiadiazole ring of the target compound yields a computed XLogP3-AA of 3.8, representing an increase of approximately 1.0–1.5 log units versus analogous 4-methyl-substituted 1,2,3-thiadiazole-5-carboxamides [1]. Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement in antiviral and anticancer programs [2].
| Evidence Dimension | Computed XLogP3-AA (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (PubChem, 2021) |
| Comparator Or Baseline | 4-Methyl-1,2,3-thiadiazole-5-carboxamide derivatives (typical XLogP3-AA range ≈ 2.0–2.8) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.8 log units (target vs. 4-methyl class average) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity predicts superior cell permeability, making the 4-propyl analog preferable for intracellular-target screening libraries where 4-methyl analogs may exhibit insufficient membrane crossing.
- [1] PubChem. Computed Properties for CID 45554281. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Janowska, S.; Paneth, A.; Wujec, M. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules 2021, 26, 3995. View Source
